molecular formula C21H20N2O2 B2761239 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 946224-57-3

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B2761239
CAS No.: 946224-57-3
M. Wt: 332.403
InChI Key: RKEOPMWOYFOJSY-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: It is used in biological assays to study its effects on different biological pathways and molecular targets.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticancer properties, suggesting potential targets within cancer cells .

Mode of Action

It’s worth noting that similar compounds have been found to induce cell cycle arrest in the g2/m phase in breast cancer cells . This suggests that 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide may interact with its targets to disrupt normal cell cycle progression, leading to the death of cancer cells.

Biochemical Pathways

The induction of cell cycle arrest in the g2/m phase suggests that it may affect pathways related to cell cycle regulation .

Result of Action

Similar compounds have been found to exhibit potent cytotoxicity in both benign and metastatic breast cancer cells . This suggests that the compound may have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions to form the benzoxazole ring.

    Introduction of Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the benzoxazole ring using hydrogen gas in the presence of a palladium catalyst.

    Acetamide Formation: The final step involves the acylation of the tetrahydrobenzoxazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated structures.

    Substitution: Substituted products with different functional groups replacing the acetamide group.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylacetamide: Lacks the benzoxazole ring, making it less complex and potentially less active.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents, leading to varied biological activities.

Uniqueness

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to its combination of a benzoxazole ring with a tetrahydro structure and a diphenylacetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-20(22-21-17-13-7-8-14-18(17)23-25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEOPMWOYFOJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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